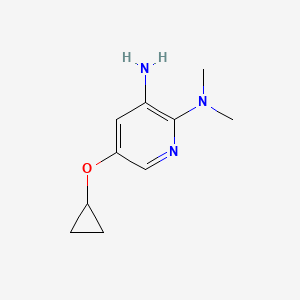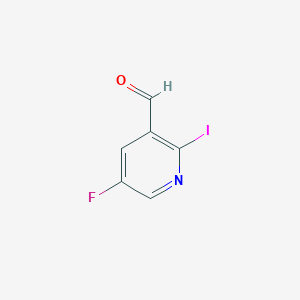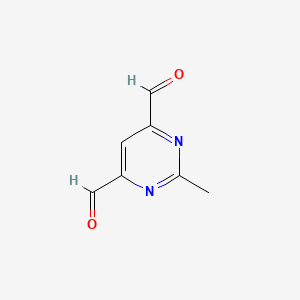![molecular formula C7H6ClN3 B14848703 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1260665-47-1](/img/structure/B14848703.png)
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is part of the pyrazolo[4,3-B]pyridine family, which is known for its diverse biological and chemical properties. The presence of a chloromethyl group at the 6th position of the pyrazolo[4,3-B]pyridine ring system makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the chloromethylation of pyrazolo[4,3-B]pyridine. One common method is the reaction of pyrazolo[4,3-B]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazolo[4,3-B]pyridine-6-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of pyrazolo[4,3-B]pyridine-6-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of 6-(azidomethyl)-1H-pyrazolo[4,3-B]pyridine, 6-(thiocyanatomethyl)-1H-pyrazolo[4,3-B]pyridine, and 6-(methoxymethyl)-1H-pyrazolo[4,3-B]pyridine.
Oxidation: Formation of pyrazolo[4,3-B]pyridine-6-carboxaldehyde.
Reduction: Formation of pyrazolo[4,3-B]pyridine-6-methanol.
科学研究应用
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting cellular processes and gene expression.
相似化合物的比较
6-(Bromomethyl)-1H-pyrazolo[4,3-B]pyridine: Similar structure with a bromomethyl group instead of chloromethyl.
6-(Hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine: Contains a hydroxymethyl group, offering different reactivity and biological properties.
6-(Aminomethyl)-1H-pyrazolo[4,3-B]pyridine: Features an aminomethyl group, which can form hydrogen bonds and interact with biological targets differently.
Uniqueness: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable building block in synthetic chemistry and drug discovery.
属性
CAS 编号 |
1260665-47-1 |
|---|---|
分子式 |
C7H6ClN3 |
分子量 |
167.59 g/mol |
IUPAC 名称 |
6-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2H2,(H,10,11) |
InChI 键 |
ATGHOEIUKWOMRV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NN=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)










